Thielavin A

Overview

Description

Thielavin A Description

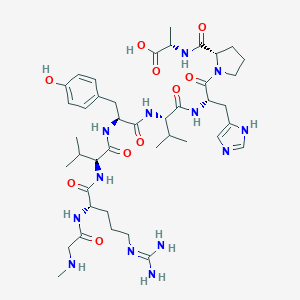

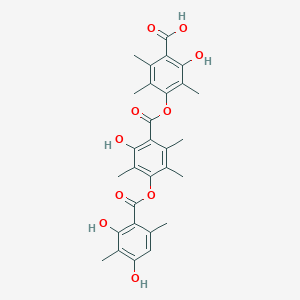

This compound is a tridepside isolated from an endophytic fungus associated with the Mexican medicinal plant Hintonia latiflora. It has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. This compound exhibits stronger inhibitory action than acarbose, a standard drug used for comparison, and acts as a non-competitive inhibitor. This compound has also demonstrated antihyperglycemic effects in vivo, suggesting potential therapeutic applications for managing blood sugar levels in diabetic conditions .

Synthesis Analysis

While the synthesis of this compound itself is not detailed in the provided papers, the stereoselective total synthesis of a related compound, thielocin A1β, has been achieved. This synthesis involved key reactions between a cyclohexadienone and a quinone methide, followed by esterification and careful removal of protecting groups. This process highlights the complexity and precision required in synthesizing such intricate molecules .

Molecular Structure Analysis

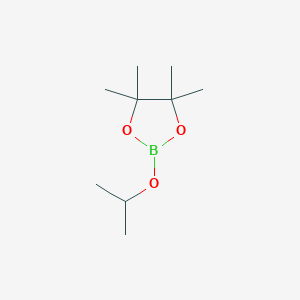

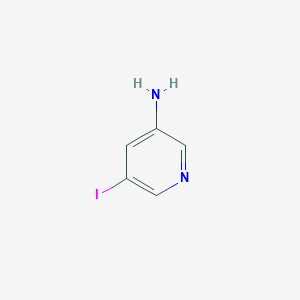

The molecular structure of this compound is characterized by three benzoic acid units and carboxylic acid functions, which are essential for its biological activity. The structure has been elucidated through various methods, including hydrolysis and spectroscopic analysis. The presence of multiple hydroxyl and methoxyl groups contributes to the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

This compound's chemical reactivity is not explicitly discussed in the provided papers. However, its inhibitory action on α-glucosidase suggests that it interacts with the enzyme's active site, potentially through hydrogen bonding or hydrophobic interactions. The compound's multiple hydroxyl groups may play a role in this binding process .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are inferred from its structural features and biological activities. Its solubility, lipophilicity, and binding affinity are likely influenced by the presence of hydroxyl and methoxyl groups. These properties are crucial for its interaction with enzymes and its potential as a therapeutic agent. The compound's inhibitory effects on glucose-6-phosphatase further indicate its role in modulating glucose metabolism .

Scientific Research Applications

Antifouling Activity

Thielavin A, along with other thielavins, has been studied for its antifouling activity, particularly against barnacle cyprids. Research has shown that these compounds, isolated from marine-derived fungal strains, exhibit significant activity in preventing the settlement of these marine organisms. This suggests potential applications in marine coatings and environmental-friendly antifouling technologies (Han et al., 2017).

Glucose-6-Phosphatase (G6Pase) Inhibition

This compound has been identified as a G6Pase inhibitor, which plays a role in glucose metabolism. This property highlights its potential for therapeutic applications in managing blood sugar levels and treating diabetes-related conditions (Sakemi et al., 2002).

Prostaglandin Biosynthesis Inhibition

Studies have shown that this compound acts as an inhibitor of prostaglandin biosynthesis. This suggests possible roles in inflammatory processes and pain management, as prostaglandins are known to be involved in these biological pathways (Kitahara et al., 1981).

α-Glucosidase Inhibition

This compound has been identified as an α-glucosidase inhibitor, indicating potential applications in managing postprandial blood glucose levels, particularly relevant in diabetes treatment. The compound's inhibitory action was found to be more effective than some standard drugs used in such treatments (Rivera-Chávez et al., 2013).

Cytotoxic Activity

Research on thielavins, including this compound, has revealed their cytotoxic activities against various human cancer cell lines. This underscores their potential as leads in the development of new anticancer agents (Al Subeh et al., 2020).

Phospholipase A2 Inhibition

This compound is part of a family of compounds known as thielocins, which have been identified as inhibitors of phospholipase A2. This activity is significant in the context of inflammatory diseases and suggests potential therapeutic applications (Matsumoto et al., 1995).

Telomerase Activity Inhibition

Some studies have found that this compound, among other compounds, can inhibit telomerase activity. This property is particularly important in the context of cancer research, as telomerase plays a crucial role in cellular aging and cancer progression (Togashi et al., 2001).

Mechanism of Action

Target of Action

Thielavin A, a fungal depside , primarily targets glucose-6-phosphatase (G6Pase) . G6Pase is an enzyme that plays a crucial role in glucose metabolism, particularly in the process of gluconeogenesis and glycogenolysis. By inhibiting G6Pase, this compound can potentially influence these metabolic pathways.

Mode of Action

This compound interacts with its target, G6Pase, by inhibiting its activity

Biochemical Pathways

This compound is synthesized by a polyketide synthase (PKS) named ThiA . ThiA has an unusual domain organization with the C-methyltransferase (MT) domain situated at the C-terminus following the thioesterase (TE) domain . The TE domain is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of G6Pase . This inhibition can potentially influence glucose metabolism, affecting processes like gluconeogenesis and glycogenolysis.

properties

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMNKJGDSNTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222236 | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71950-66-8 | |

| Record name | Thielavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)